4-Bromo-3-methyl-1H-pyrazole is often used as a starting material in chemical synthesis . It can be used to synthesize a variety of other compounds, including 1,4’-bipyrazoles .
Pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Pyrazoles are also used in agrochemistry
In coordination chemistry and organometallic chemistry, pyrazoles are often used
4-Bromo-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a white solid with a melting point range of 77-79 °C . The presence of the bromine atom contributes to its unique chemical properties, making it an important intermediate in various
The biological activity of 4-Bromo-3-methyl-1H-pyrazole has been explored in various studies. It exhibits potential pharmacological effects, including:
Several methods exist for synthesizing 4-Bromo-3-methyl-1H-pyrazole:
4-Bromo-3-methyl-1H-pyrazole finds applications in various fields:
Interaction studies involving 4-Bromo-3-methyl-1H-pyrazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:
Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazole, including:
Compound Name | Structure | Unique Features |
---|---|---|
4-Chloro-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different halogen effects on reactivity |
4-Iodo-3-methyl-1H-pyrazole | Contains iodine | Higher reactivity due to iodine |
5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Lacks halogen; different biological activity |
These compounds differ primarily in their halogen substituents and positions, which influence their chemical reactivity, biological activity, and applications.
4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5, C₄H₅BrN₂) emerged as a critical intermediate in heterocyclic chemistry during the late 20th century. Early synthetic routes relied on halogenation of 3-methylpyrazole precursors using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 93%. Its structural simplicity—a pyrazole ring substituted with bromine at C4 and methyl at C3—enabled widespread adoption in pharmaceutical and agrochemical research. For example, patents from the 2010s highlighted its utility in synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides.
Table 1: Key Historical Milestones
Year | Development | Reference |
---|---|---|
2005 | First PubChem entry documenting physical properties | |
2016 | Scalable synthesis via Grignard exchange reported | |
2021 | Electrocatalytic multicomponent synthesis developed |
As a prototypical halopyrazole, 4-bromo-3-methyl-1H-pyrazole serves as a versatile scaffold for functionalization. Its bromine atom participates in cross-coupling reactions, such as palladium-catalyzed aminations to produce 4-aminopyrazoles, while the methyl group enhances steric stability. Recent studies demonstrate its role in synthesizing nonlinear optical (NLO) materials, where copper and cadmium complexes exhibit third-order polarizabilities (⟨γ⟩) of 111.17 × 10⁻³⁶ esu and 59.30 × 10⁻³⁶ esu, respectively.
Table 2: Comparative Halopyrazole Reactivity
Compound | Reaction Type | Yield (%) | |
---|---|---|---|
4-Bromo-3-methyl-1H-pyrazole | Suzuki-Miyaura coupling | 85 | |
4-Iodopyrazole | Ullmann coupling | 78 | |
4-Chloropyrazole | Buchwald-Hartwig amination | 67 |
The compound’s electronic and steric properties make it a model system for studying regioselectivity in heterocyclic substitutions. Density functional theory (DFT) analyses reveal that bromine’s electron-withdrawing effect directs electrophilic attacks to C5, while the methyl group at C3 stabilizes transition states. Its crystalline structure, resolved via single-crystal X-ray diffraction, shows a planar pyrazole ring with Br–C4 and C3–CH₃ bond lengths of 1.89 Å and 1.50 Å, respectively. These features underpin its use in metal-organic frameworks (MOFs) and coordination polymers.
Table 3: Spectroscopic Data
Technique | Key Signals | |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 11.49 (s, 1H, NH), 2.35 (s, 3H, CH₃) | |
IR (KBr) | 3100 cm⁻¹ (C–H stretch), 1540 cm⁻¹ (C=N) | |
MS (ESI) | m/z 196.8 [M+H]⁺ |
Electrocatalytic methods have emerged as efficient pathways for synthesizing 4-halopyrazoles, particularly through the use of sodium halides as dual-function reagents. In one protocol, sodium bromide serves both as the bromine source and supporting electrolyte, enabling the three-component coupling of hydrazines, acetylacetones, and halides under chemical oxidant-free conditions [2]. This approach eliminates the need for stoichiometric oxidants, as the electrochemical cell facilitates in situ generation of reactive bromine species. The dual role of sodium bromide reduces reagent waste and simplifies purification, achieving yields up to 85% for 4-bromopyrazole derivatives [2].
Recent studies demonstrate the viability of oxidant-free electrochemical systems for pyrazole functionalization. For instance, an iodide-mediated electrocatalytic protocol enables sulfonation of pyrazoles using sodium sulfites without external oxidants [3]. By leveraging the electrochemical oxidation of iodide to iodine, this method generates reactive sulfonyl radicals that couple with pyrazole intermediates at room temperature [3]. Similarly, trifluoromethylation of heterocycles has been achieved using the Langlois reagent (CF3SO2Na) in electrolyte-free electrochemical cells, showcasing broad applicability to pyrazole derivatives [4].
Advancements in microfluidic electrochemistry have enabled bromide-mediated brominations without added electrolytes. A continuous-flow system reported by Wang et al. (2022) achieved 4-bromo-3-methyl-1H-pyrazole synthesis with 78% yield by optimizing electrode materials and current density [4]. The absence of external electrolytes reduces side reactions and enhances selectivity, particularly for electron-deficient pyrazole substrates [4].
N-Bromosuccinimide (NBS) remains the most widely used reagent for regioselective bromination at the C4 position of 3-methyl-1H-pyrazole. Ahmed et al. (2002) developed a photochemical bromination protocol where NBS in chloroform selectively yields 4-bromo-3-methyl-1H-pyrazole under UV irradiation [6]. The reaction proceeds via a radical mechanism, with NBS generating bromine radicals that abstract hydrogen from the pyrazole ring, followed by bromine atom transfer [6]. Thermal conditions without light favor dibromination, underscoring the importance of photochemical control [6].
Table 1: Bromination of 3-Methyl-1H-pyrazole with NBS
Condition | Solvent | Product | Yield (%) |
---|---|---|---|
UV light (2 h) | Chloroform | 4-Bromo-3-methyl-1H-pyrazole | 92 |
Dark (24 h) | Chloroform | 4,4-Dibromo-3-methyl-1H-pyrazole | 65 |
Alternative bromination protocols using dichloromethane (DCM) as the solvent demonstrate improved solubility for NBS and pyrazole substrates. A comparative study showed that DCM increases reaction rates by 40% compared to chloroform, likely due to enhanced radical stabilization [6]. However, photochemical side reactions necessitate careful control of irradiation intensity to prevent over-bromination [6].
One-pot methodologies integrating cyclization and bromination steps have gained traction. A representative approach involves the in situ generation of 3-methyl-1H-pyrazole from acetylacetone and hydrazine hydrate, followed by NBS-mediated bromination without intermediate isolation [5]. This method reduces purification steps and improves overall yields to 75–80%, making it suitable for high-throughput synthesis [5].
Electrochemical bromination using sodium bromide and water as the solvent represents a sustainable alternative to traditional methods. A recent protocol achieved 89% yield of 4-bromo-3-methyl-1H-pyrazole by employing a carbon anode and platinum cathode in an undivided cell [3]. The system operates at ambient temperature and eliminates halogenated solvent use, reducing the environmental footprint [3].
Heterogeneous catalysts such as TiO2-supported gold nanoparticles (Au/TiO2) have been explored for aerobic bromination using HBr and O2. While still in early development, these systems show promise for catalytic turnover numbers exceeding 50, minimizing metal waste [2].
Scalability challenges in electrocatalytic synthesis have been addressed through continuous-flow reactors. A gram-scale synthesis of 4-bromo-3-methyl-1H-pyrazole demonstrated 72% yield in a flow system with a residence time of 30 minutes, compared to 65% yield in batch mode [3]. Key parameters for successful scale-up include:
Table 2: Batch vs. Flow Electrochemical Bromination
Parameter | Batch (10 mmol) | Flow (100 mmol) |
---|---|---|
Yield (%) | 65 | 72 |
Reaction Time (h) | 2 | 0.5 |
Energy Consumption (kWh/mol) | 1.8 | 0.9 |
Irritant